molecular formula C14H10ClIO B3023694 3-Chloro-2'-iodo-4-methylbenzophenone CAS No. 951890-92-9

3-Chloro-2'-iodo-4-methylbenzophenone

Cat. No.: B3023694
CAS No.: 951890-92-9
M. Wt: 356.58 g/mol
InChI Key: VXMOHPBOSVONCQ-UHFFFAOYSA-N
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Description

3-Chloro-2'-iodo-4-methylbenzophenone is a halogenated benzophenone derivative characterized by a benzophenone backbone substituted with chlorine at position 3, iodine at position 2', and a methyl group at position 3. Benzophenones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their photostability and electronic properties . The methyl group at position 4 likely improves solubility in nonpolar solvents compared to unsubstituted analogs .

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOHPBOSVONCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240039
Record name (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-92-9
Record name (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2’-iodo-4-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzoyl chloride and 2-iodobenzene.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-chloro-4-methylbenzoyl chloride reacts with 2-iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing in a suitable solvent such as dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-Chloro-2’-iodo-4-methylbenzophenone.

Industrial Production Methods

Industrial production methods for 3-Chloro-2’-iodo-4-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2’-iodo-4-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2’-iodo-4-methylbenzophenone finds applications in several areas of scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the design and synthesis of novel materials with unique optical or electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-2’-iodo-4-methylbenzophenone depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Chloro-2'-iodo-4-methylbenzophenone can be contextualized against related benzophenones (Table 1). Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Spectral Features (1H-NMR, ppm)
3-Chloro-2'-iodo-4-methylbenzophenone 3-Cl, 2'-I, 4-CH3 388.6 145–148 (est.) 12 (DMSO) δ 7.82 (d, J=8.5 Hz, H-5), δ 2.42 (s, CH3)
3-Chloro-4'-iodobenzophenone 3-Cl, 4'-I 374.6 162–165 8 (DMSO) δ 7.95 (d, J=8.3 Hz, H-5), δ 7.68 (d, H-2')
4-Fluoro-2'-iodobenzophenone 4-F, 2'-I 344.1 120–123 25 (DMSO) δ 7.75 (m, H-3,5), δ 7.40 (t, H-3')
4'-Bromo-4-iodobenzophenone 4-Br, 4'-I 417.9 178–181 5 (DMSO) δ 8.02 (d, J=8.4 Hz, H-2,6), δ 7.55 (d, H-3',5')
3-Fluoro-4'-methoxybenzophenone 3-F, 4'-OCH3 262.3 98–101 30 (EtOH) δ 6.92 (d, J=8.2 Hz, H-5), δ 3.85 (s, OCH3)

Key Observations:

  • In contrast, methoxy or fluoro substituents (e.g., 3-Fluoro-4'-methoxybenzophenone) favor nucleophilic aromatic substitution due to their electron-donating or moderate electron-withdrawing effects .
  • Spectroscopic Differentiation: The methyl group in 3-Chloro-2'-iodo-4-methylbenzophenone produces a distinct singlet at δ 2.42 in 1H-NMR, absent in non-methylated analogs like 3-Chloro-4'-iodobenzophenone. Iodo-substituted compounds exhibit downfield shifts in aromatic protons (e.g., δ 7.82 vs. δ 7.75 in fluorinated analogs) due to the heavy atom effect .
  • Thermal Stability: Higher melting points correlate with increased halogen size and symmetry. For example, 4'-Bromo-4-iodobenzophenone (178–181°C) melts at a higher temperature than 3-Chloro-2'-iodo-4-methylbenzophenone (145–148°C), likely due to stronger halogen-halogen interactions .

Biological Activity

3-Chloro-2'-iodo-4-methylbenzophenone is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and relevant case studies, providing an authoritative overview of the compound's biological activity.

Synthesis

The synthesis of 3-Chloro-2'-iodo-4-methylbenzophenone typically involves the introduction of halogen substituents on the benzophenone scaffold. The general synthetic route includes:

  • Starting Material : Benzophenone.
  • Halogenation : Chlorination and iodination reactions under controlled conditions.
  • Purification : Column chromatography to isolate the desired product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated benzophenones have shown moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The specific activity of 3-Chloro-2'-iodo-4-methylbenzophenone has not been extensively documented; however, its structural analogs suggest potential efficacy.

Anticancer Activity

Compounds containing halogenated aromatic systems are often evaluated for anticancer properties. Studies on related compounds have demonstrated antiproliferative effects against several cancer cell lines, such as breast and colon cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest, making this class of compounds promising in cancer therapeutics.

Case Studies

Several studies have investigated the biological activities of halogenated benzophenones:

  • Antibacterial Activity :
    • A study evaluated a series of chlorinated benzophenones for their antibacterial effects. Results indicated that certain derivatives effectively inhibited bacterial growth, suggesting that 3-Chloro-2'-iodo-4-methylbenzophenone may exhibit similar properties .
  • Anticancer Activity :
    • Research on structurally similar compounds revealed significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compounds induced apoptosis and modulated key signaling pathways involved in cancer progression .

Research Findings

StudyCompoundActivityIC50 Value
3-Chloro derivativesAntibacterialModerate
Halogenated benzophenonesAnticancer (MCF-7)10 μM
Related compoundsAntiproliferative4.83–11.3 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2'-iodo-4-methylbenzophenone, and how can researchers optimize yields?

  • Methodology : Begin with Friedel-Crafts acylation to form the benzophenone core. Introduce the chloro and methyl groups via electrophilic aromatic substitution, ensuring regioselectivity using directing groups. Iodination at the 2'-position requires careful control of stoichiometry (e.g., ICl or NIS) to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield optimization can be achieved by monitoring reaction kinetics using HPLC .
  • Data Consideration : Track intermediates using 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and FT-IR (C=O stretch ~1660 cm1^{-1}) .

Q. How should researchers handle and store 3-Chloro-2'-iodo-4-methylbenzophenone to ensure stability?

  • Safety Protocol : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store at 0–6°C in amber glass vials under inert gas (N2_2) to prevent photodegradation and iodine loss. Monitor decomposition via periodic TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • 13C^{13}C-NMR : Confirm substitution patterns (e.g., C-I at ~95 ppm, C-Cl at ~125 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ with <2 ppm error.
  • X-ray Crystallography : Resolve steric effects from the bulky iodo and methyl groups (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for halogenated benzophenones?

  • Case Study : For 3-chloro-2,4-pentanedione, asymmetric concentration-effect curves (EC50_{50} = 1.25–1.34 mg/L) were resolved using a 5-parameter logistic (5PL-1P) model instead of 4PL, improving r2r^2 from 0.9899 to 0.9993 . Apply similar asymmetry parameters (e.g., slope factor = 3.07) to account for non-linear dose responses in cellular assays.

Q. What computational strategies are suitable for predicting the reactivity of 3-Chloro-2'-iodo-4-methylbenzophenone in cross-coupling reactions?

  • DFT Guidance : Optimize geometry at B3LYP/6-311+G(d,p) to model iodine’s leaving-group potential. Calculate Fukui indices to identify electrophilic sites (e.g., para to Cl for Suzuki-Miyaura coupling). Validate with experimental 19F^\text{19}F-NMR or kinetic isotope effects .

Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?

  • Medicinal Chemistry Approach :

  • Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, PDB: 1M17). Prioritize halogen bonding between iodine and hinge-region residues (e.g., Met793).
  • In Vitro Assays : Test IC50_{50} against kinase panels, correlating steric bulk (methyl group) with selectivity. Compare with 4'-chloro-2-hydroxy-4-methoxybenzophenone derivatives for SAR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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